Nigral Dopaminergic Neuron Firing vs. MPTP
In an in vivo electrophysiology study, 1-cyclohexyl-1,2,3,4-tetrahydroisoquinoline (1-cHex-TIQ) demonstrated a distinct functional profile compared to the Parkinsonian neurotoxin MPTP. Low to middle doses of MPTP induced a transient and significant, but not relatively potent, increase in firing rate, followed by a sustained decrease with higher doses [1]. In contrast, 1-cHex-TIQ increased the firing frequency at both low and high doses, and the decrease in firing it induced was 'clearly more potent' than that induced by MPTP [1].
| Evidence Dimension | Dopaminergic neuron firing rate in rat substantia nigra |
|---|---|
| Target Compound Data | 1-cyclohexyl-TIQ increased firing frequency at low and high doses; induced a decrease in firing that was 'clearly more potent' than MPTP [1] |
| Comparator Or Baseline | MPTP induced a transient increase then sustained decrease; its decrease was less potent [1] |
| Quantified Difference | 1-cHex-TIQ effect described as 'clearly more potent' than MPTP; specific quantitative values not provided in the abstract [1] |
| Conditions | In vivo electrophysiological recording of spontaneous nigral dopaminergic discharge in rats [1] |
Why This Matters
This distinct neuronal firing profile demonstrates that 2-cyclohexyl-TIQ analogs cannot be substituted with MPTP or other THIQs in Parkinson's disease research models, as their mechanisms and effects on dopaminergic neurons differ substantially.
- [1] Abe, M., et al. (2016). Effects of 1-cyclohexyl- and 1-cyclohexyl-N-propargyl-1,2,3,4-tetrahydroisoquinoline on dopaminergic spontaneous discharge in nigral neurons of rats. Brain Research Bulletin, 122, 13-18. View Source
